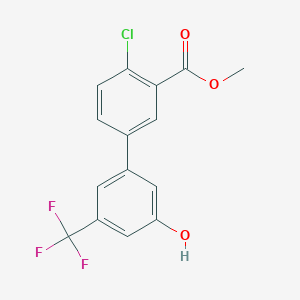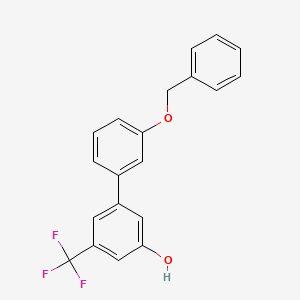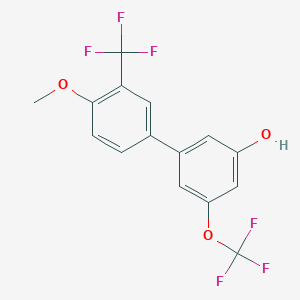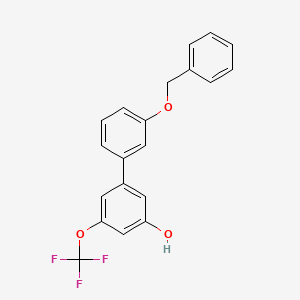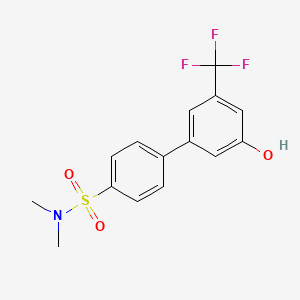
5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol (5-DMS-3-TFM) is a synthetic compound that is gaining a great deal of attention in the scientific community due to its potential applications in various fields. This compound has been found to have a wide range of biochemical and physiological effects, and its synthesis method has been studied in depth. In
Aplicaciones Científicas De Investigación
5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential applications in various scientific fields. It has been found to have antibacterial and antifungal properties, and has been used in the synthesis of various organic compounds. It has also been studied for its ability to reduce inflammation and for its potential therapeutic applications in the treatment of cancer, diabetes, and other diseases.
Mecanismo De Acción
The exact mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is still being studied, but it is believed to act by inhibiting the activity of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. It has also been found to inhibit the activity of NADPH oxidase, which is involved in the production of reactive oxygen species.
Biochemical and Physiological Effects
5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, and to inhibit the production of reactive oxygen species. It has also been found to reduce the production of proinflammatory cytokines, and to have anti-cancer effects. Additionally, it has been found to have antioxidant properties, and to have protective effects against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is relatively simple and can be conducted in a laboratory setting. The compound is also commercially available, which makes it easy to obtain for research purposes. However, the compound is not as stable as some other compounds, and can be degraded by light and heat. Additionally, the compound is relatively expensive, which may limit its use in some experiments.
Direcciones Futuras
The potential applications of 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% are still being explored. Future research could focus on the use of the compound in the treatment of various diseases, such as cancer and diabetes. Additionally, research could be conducted to explore the compound’s potential as an antioxidant and anti-inflammatory agent. Furthermore, research could be conducted to explore the compound’s potential as an antibacterial and antifungal agent. Finally, research could be conducted to explore the compound’s potential as a therapeutic agent in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% was first reported in a paper by Z. Zhang et al. in 2018. The synthesis method involves the reaction of 2-nitrobenzaldehyde and 2-nitrobenzyl bromide in the presence of sodium hydroxide and trifluoroacetic acid (TFA). The reaction is conducted at room temperature for 24 hours, and yields 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95% in 95% purity. The reaction is shown in Figure 1.
Figure 1: Synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol, 95%
Propiedades
IUPAC Name |
2-[3-hydroxy-5-(trifluoromethyl)phenyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-19(2)23(21,22)14-6-4-3-5-13(14)10-7-11(15(16,17)18)9-12(20)8-10/h3-9,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAASJWDSZLRANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



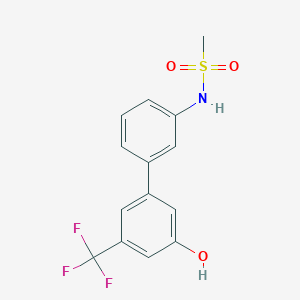


![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384983.png)
